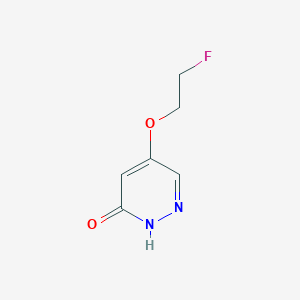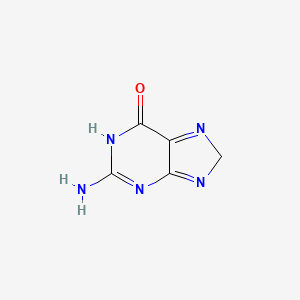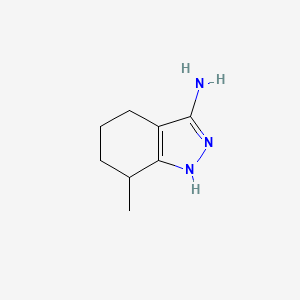
N-Methyltetrahydro-2H-pyran-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyltetrahydro-2H-pyran-2-amine hydrochloride is a heterocyclic amine compound It is characterized by a tetrahydropyran ring substituted with a methyl group and an amine group, forming a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyltetrahydro-2H-pyran-2-amine hydrochloride typically involves the following steps:
Formation of Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of Methyl and Amine Groups: The methyl and amine groups are introduced through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyltetrahydro-2H-pyran-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N-Methyltetrahydro-2H-pyran-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Methyltetrahydro-2H-pyran-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
- N-Methyltetrahydro-2H-pyran-4-amine
- Tetrahydro-2H-pyran-3-amine
- N- [4- (Trifluoromethyl)cyclohexyl]tetrahydro-2H-pyran-4-amine
Comparison: N-Methyltetrahydro-2H-pyran-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H14ClNO |
|---|---|
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
N-methyloxan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-6-4-2-3-5-8-6;/h6-7H,2-5H2,1H3;1H |
Clave InChI |
DMMMIFDCKQOCOM-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCCCO1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920637.png)
![8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11920641.png)


![6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B11920651.png)
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11920655.png)


![2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile](/img/structure/B11920682.png)
![2H-Furo[2,3,4-IJ]isoquinoline](/img/structure/B11920693.png)

![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)
